(5-(Dihydroxymethyl)pyridin-2-yl)boronic acid

Description

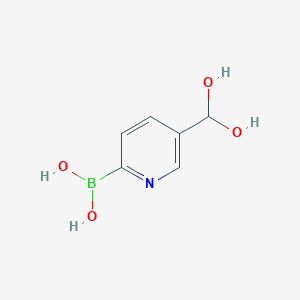

(5-(Dihydroxymethyl)pyridin-2-yl)boronic acid is a pyridine derivative featuring a boronic acid (-B(OH)₂) group at the 2-position and a dihydroxymethyl (-CH(OH)₂) substituent at the 5-position of the aromatic ring. This compound is of interest due to the unique electronic and steric properties imparted by its substituents. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, sensing applications (e.g., glucose detection via diol binding ), and drug discovery (e.g., protease inhibition ).

Properties

IUPAC Name |

[5-(dihydroxymethyl)pyridin-2-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h1-3,6,9-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYDZFXXXNEJGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=C(C=C1)C(O)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Steric and Electronic Effects

The dihydroxymethyl group at the 5-position induces steric hindrance, slowing transmetallation in cross-coupling reactions. Strategies to mitigate this include:

-

Bulky ligands : Triphenylphosphine enhances palladium catalyst stability.

-

High-pressure conditions : 10 atm H₂ accelerates iridium-catalyzed borylation.

Moisture Sensitivity

Boronic acids hydrolyze in aqueous media. Solutions include:

-

In situ protection : Conversion to trifluoroborate salts (K[ArBF₃]) enhances stability.

-

Anhydrous workup : Lyophilization under nitrogen atmosphere.

Chemical Reactions Analysis

Types of Reactions

(5-(Dihydroxymethyl)pyridin-2-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.

Reduction: The boronic acid group can be reduced to form borane derivatives.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

Oxidation: Aldehyde or carboxylic acid derivatives.

Reduction: Borane derivatives.

Substitution: Various substituted pyridine derivatives, depending on the coupling partner used.

Scientific Research Applications

(5-(Dihydroxymethyl)pyridin-2-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-(Dihydroxymethyl)pyridin-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as:

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Pyridinyl Boronic Acids with Electron-Withdrawing Groups

(5-(Trifluoromethyl)pyridin-2-yl)boronic Acid

- Structure : CF₃ (5-position), -B(OH)₂ (2-position).

- Properties : The electron-withdrawing CF₃ group increases the electrophilicity of the boronic acid, enhancing reactivity in cross-coupling reactions. However, it reduces solubility in polar solvents.

- Applications : Primarily used in Suzuki couplings for synthesizing biaryl pharmaceuticals.

Pyridinyl Boronic Acids with Hydrophilic Substituents

- (5-(Dihydroxymethyl)pyridin-2-yl)boronic Acid Structure: -CH(OH)₂ (5-position), -B(OH)₂ (2-position). Properties: The dihydroxymethyl group introduces hydrogen-bonding capacity and hydrophilicity, which may enhance interactions with biological targets (e.g., enzymes or receptors). However, the geminal diol structure could lead to instability under acidic conditions. Potential Applications: Sensor development (diol-binding ) or targeted therapeutics requiring aqueous compatibility.

Heterocyclic Boronic Acids with Bioactive Moieties

- SX-517 Structure: Combines a pyridin-2-ylsulfanylmethyl group with a phenylboronic acid. Properties: The boronic acid acts as a noncompetitive antagonist of chemokine receptors CXCR1/2 (IC₅₀ = 38 nM). The pyridine-sulfur linkage is critical for receptor binding. Applications: Anti-inflammatory drug candidate.

Boronic Acid-Containing cis-Stilbenes

- Structure : Boronic acid substituted on a combretastatin-like framework.

- Properties : Inhibits tubulin polymerization (IC₅₀ = 21–22 μM) and induces apoptosis in cancer cells.

- Applications : Anticancer agents targeting microtubule dynamics.

Biological Activity

(5-(Dihydroxymethyl)pyridin-2-yl)boronic acid is a compound of increasing interest due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Overview of Biological Activities

The compound has been evaluated for various biological activities, including:

- Antioxidant Activity : Exhibits significant free radical scavenging properties.

- Antibacterial Activity : Demonstrates effectiveness against a range of bacterial strains.

- Anticancer Activity : Shows cytotoxic effects on cancer cell lines while maintaining low toxicity on healthy cells.

- Enzyme Inhibition : Acts as an inhibitor for several enzymes, including acetylcholinesterase and butyrylcholinesterase.

Antioxidant Activity

Research indicates that this compound has strong antioxidant properties. The compound was tested using various methods, yielding the following results:

| Method | IC50 Value (µg/mL) |

|---|---|

| DPPH Free Radical Scavenging | 0.14 ± 0.01 |

| CUPRAC | 1.73 ± 0.16 |

These results indicate a potent ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .

Antibacterial and Anticancer Activities

The antibacterial efficacy of the compound was assessed against multiple bacterial strains, with promising results indicating its potential as an antimicrobial agent. In terms of anticancer activity, the compound exhibited a high cytotoxic effect on the MCF-7 breast cancer cell line with an IC50 value of 18.76 ± 0.62 µg/mL, while showing no toxic effects on healthy cell lines .

Enzyme Inhibition Studies

The compound's enzyme inhibition capabilities were explored in detail:

| Enzyme | IC50 Value (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 |

| Butyrylcholinesterase | 3.12 ± 0.04 |

| Antiurease | 1.10 ± 0.06 |

| Antithyrosinase | 11.52 ± 0.46 |

These findings suggest that this compound has significant potential as a therapeutic agent targeting various enzyme-related pathways .

Case Studies and Clinical Implications

A recent study highlighted the formulation of a cream containing this compound, which was subjected to both in vitro and in vivo assessments. The cream demonstrated notable antioxidant and antibacterial properties, suggesting its applicability in dermatological formulations .

In another case, the compound's interaction with cellular mechanisms was investigated, revealing its potential role in modulating pathways involved in inflammation and cancer progression through enzyme inhibition .

Q & A

Q. What are the established synthetic routes for (5-(Dihydroxymethyl)pyridin-2-yl)boronic acid, and how do reaction conditions influence yield?

The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a pyridine precursor reacts with a boronic acid reagent under controlled conditions. For example, halogenated pyridine derivatives (e.g., 5-bromo-2-hydroxymethylpyridine) can react with bis(pinacolato)diboron in the presence of Pd(PPh₃)₄ and a base like K₂CO₃ . Optimizing temperature (80–100°C) and solvent polarity (e.g., dioxane/water mixtures) improves yields by stabilizing reactive intermediates. Post-synthetic oxidation of hydroxymethyl groups may require agents like hydrogen peroxide under acidic conditions .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the pyridine ring substitution pattern and boronic acid moiety (δ ~7–9 ppm for aromatic protons; δ ~30 ppm for boron in ¹¹B NMR) .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 197.05) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typically required for biological studies) .

Advanced Research Questions

Q. How do electronic effects of the dihydroxymethyl group influence reactivity in cross-coupling or diol-binding applications?

The dihydroxymethyl group introduces steric bulk and electron-donating effects, which can slow transmetalation steps in Suzuki reactions compared to unsubstituted analogs. However, it enhances solubility in aqueous systems, facilitating applications in biological assays. In diol-binding studies (e.g., with sugars), the hydroxymethyl group may participate in hydrogen bonding, altering binding kinetics (e.g., kon values) relative to halogenated derivatives . Computational modeling (DFT) can predict electronic impacts on boronate ester formation .

Q. What kinetic and thermodynamic parameters govern its binding to biomolecular targets (e.g., enzymes or carbohydrates)?

Stopped-flow fluorescence assays reveal rapid equilibration (seconds to minutes) with diol-containing targets like fructose or bacterial cell wall components. For example, binding constants (Kd) with D-fructose are typically ~10⁻³ M, driven by favorable entropy changes from water displacement during boronate ester formation . Competitive binding assays using isothermal titration calorimetry (ITC) further quantify specificity against structurally similar biomolecules .

Q. What challenges arise in achieving enantioselective synthesis or functionalization of this compound?

Enantioselective synthesis requires chiral catalysts (e.g., BINOL-derived ligands) during cross-coupling or asymmetric oxidation steps. However, the planar pyridine ring and boronic acid’s sp² hybridization limit stereochemical control. Strategies like dynamic kinetic resolution (DKR) or enzymatic catalysis (e.g., lipases) are under investigation to access enantiopure derivatives for chiral drug development .

Q. How does this compound compare to structurally related boronic acids in inhibiting disease-relevant enzymes (e.g., proteases)?

In protease inhibition, the dihydroxymethyl group enhances binding to catalytic serine residues via boronate ester formation, as seen in studies of similar pyridinylboronic acids targeting β-lactamases. Comparative IC₅₀ assays show 2–5x higher potency than non-hydroxylated analogs due to improved active-site interactions . Structural analogs like (5-Fluoro-6-methylpyridin-2-yl)boronic acid exhibit reduced solubility but higher membrane permeability, highlighting structure-activity trade-offs .

Methodological Considerations

Q. How can researchers resolve contradictory data on binding affinities reported across studies?

Discrepancies often arise from variations in pH (boronic acid reactivity is pH-dependent), buffer composition, or assay temperatures. Standardizing conditions (e.g., pH 7.4 PBS buffer, 25°C) and using internal controls (e.g., phenylboronic acid as a reference) improve reproducibility. Meta-analyses of binding data using multivariate regression can identify confounding variables .

Q. What in silico tools are recommended for predicting interaction mechanisms with novel biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model boronate ester formation and stability. QSAR models trained on datasets of boronic acid-enzyme interactions predict binding modes and guide structural optimization .

Tables of Key Data

Table 1: Comparative Reactivity of Pyridinylboronic Acid Derivatives

Table 2: Optimal Synthetic Conditions for High-Yield Production

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Halogenation | NBS, DMF, 0°C | 90 |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C | 78 |

| Oxidation | H₂O₂, AcOH, 50°C | 92 |

| Adapted from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.